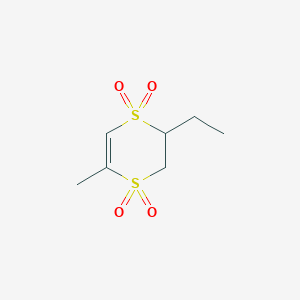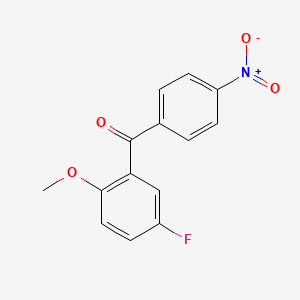
(5-Fluoro-2-methoxyphenyl)(4-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Fluoro-2-methoxyphenyl)(4-nitrophenyl)methanone is an aromatic ketone characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to its phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-methoxyphenyl)(4-nitrophenyl)methanone typically involves the reaction of 5-fluoro-2-methoxybenzoyl chloride with 4-nitrobenzene in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Fluoro-2-methoxyphenyl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as thiols or amines, often in the presence of a base
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products Formed
Reduction: (5-Fluoro-2-methoxyphenyl)(4-aminophenyl)methanone
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: (5-Fluoro-2-methoxyphenyl)(4-nitrophenyl)carboxylic acid
Applications De Recherche Scientifique
(5-Fluoro-2-methoxyphenyl)(4-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5-Fluoro-2-methoxyphenyl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom and methoxy group can influence the compound’s lipophilicity and binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Fluoro-2-methoxyphenyl)(4-aminophenyl)methanone: Similar structure but with an amino group instead of a nitro group.
(5-Fluoro-2-methoxyphenyl)(4-chlorophenyl)methanone: Contains a chlorine atom instead of a nitro group.
(5-Fluoro-2-methoxyphenyl)(4-methylphenyl)methanone: Contains a methyl group instead of a nitro group.
Uniqueness
(5-Fluoro-2-methoxyphenyl)(4-nitrophenyl)methanone is unique due to the presence of both a fluorine atom and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
60972-13-6 |
|---|---|
Formule moléculaire |
C14H10FNO4 |
Poids moléculaire |
275.23 g/mol |
Nom IUPAC |
(5-fluoro-2-methoxyphenyl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C14H10FNO4/c1-20-13-7-4-10(15)8-12(13)14(17)9-2-5-11(6-3-9)16(18)19/h2-8H,1H3 |
Clé InChI |
UZAPDRBAMJAUAL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)F)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


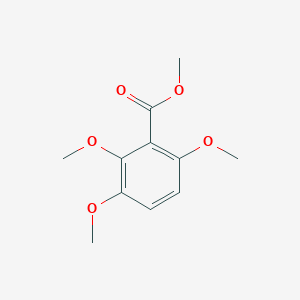

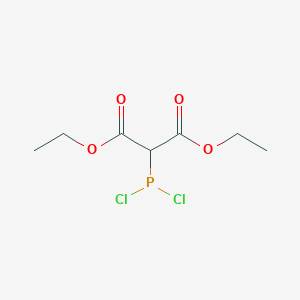
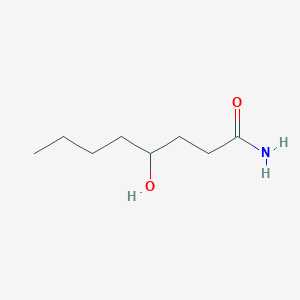
![2-Oxopropyl(2s,5r,6r)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14620605.png)


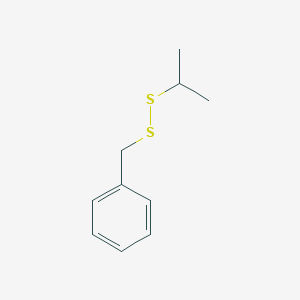
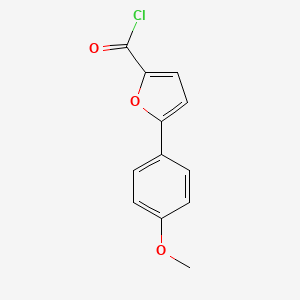
![1,3-Bis[(morpholin-4-yl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14620620.png)
![[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene](/img/structure/B14620632.png)
![6-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14620647.png)

